molecular formula C30H27N7O B1242318 N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide

N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide

Cat. No. B1242318
M. Wt: 501.6 g/mol
InChI Key: JXLOCLPCKCBDBS-UZWMFBFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-methyl-1-phenyl-5-(1-pyrrolidinyl)-4-pyrazolyl]methylideneamino]-2-(3-pyridinyl)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

  • The chemical behavior of related pyrazolopyridine derivatives, synthesized through microwave irradiation, demonstrated significant antioxidant, antitumor, and antimicrobial activities. This underscores the potential of similar compounds in medicinal chemistry (El‐Borai et al., 2013).

Development of Glycine Transporter Inhibitors

  • In the search for glycine transporter 1 inhibitors, structurally diverse compounds, including pyrazolopyridine derivatives, were identified. These compounds exhibited potent inhibitory activity, favorable pharmacokinetics, and increased glycine levels in the cerebrospinal fluid (Yamamoto et al., 2016).

Utility in Heterocyclic Synthesis

  • Pyrazolopyridine derivatives serve as key intermediates for synthesizing various heterocyclic compounds. These derivatives have been used to create new pyrazole, pyridine, and pyrimidine compounds, highlighting their versatility in synthetic chemistry (Fadda et al., 2012).

Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

  • Newer pyrimidine derivatives, including those with a pyrazolopyridine structure, were synthesized and demonstrated antimicrobial activity. These compounds represent a valuable addition to the range of antimicrobial agents (Rathod & Solanki, 2018).

Biological Properties of Novel Heterocyclic Compounds

  • The synthesis of novel heterocyclic compounds with a pyrazolopyridine unit revealed promising antibacterial and antitumor properties. This research contributes to the development of new therapeutic agents (Hamama et al., 2012).

Aurora Kinase Inhibition for Cancer Treatment

  • Compounds related to pyrazolopyridine derivatives have been identified as potential Aurora kinase inhibitors, suggesting their applicability in cancer therapy (ヘンリー,ジェームズ, 2006).

Antiallergic Activity

  • N-substituted pyrazolopyridine derivatives were synthesized and evaluated for their antiallergic properties, revealing significant activity in animal models. This research indicates potential applications in allergy treatments (Honma et al., 1983).

properties

Molecular Formula

C30H27N7O

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C30H27N7O/c1-21-26(30(36-16-7-8-17-36)37(35-21)23-11-3-2-4-12-23)20-32-34-29(38)25-18-28(22-10-9-15-31-19-22)33-27-14-6-5-13-24(25)27/h2-6,9-15,18-20H,7-8,16-17H2,1H3,(H,34,38)/b32-20+

InChI Key

JXLOCLPCKCBDBS-UZWMFBFFSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)N5CCCC5)C6=CC=CC=C6

SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)N5CCCC5)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)N5CCCC5)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide
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N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide
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N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide
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N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide
Reactant of Route 5
N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide
Reactant of Route 6
N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide

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